6-Amino-1-methylpyrimidin-4(1H)-one

Description

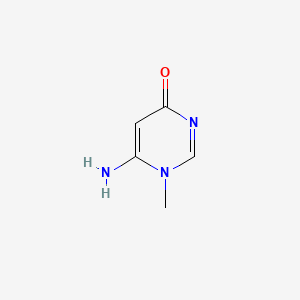

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-7-5(9)2-4(8)6/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBRADJRTMINKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=O)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways

Direct Synthesis Approaches for 6-Amino-1-methylpyrimidin-4(1H)-one

Direct synthesis methods provide efficient pathways to the pyrimidine (B1678525) core, often by constructing the ring from acyclic precursors.

Cyclocondensation is a fundamental strategy for forming the pyrimidine ring. This process typically involves the reaction of a compound containing an N-C-N fragment (like urea (B33335) or amidine) with a 1,3-dielectrophilic species.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nanobioletters.com In the synthesis of pyrimidine derivatives, microwave irradiation can significantly reduce reaction times compared to conventional heating. rsc.org For instance, the synthesis of a novel pyrrolo[2,3-d]pyrimidine was achieved in just 8 minutes at 80°C through a microwave-induced cyclocondensation. mdpi.com This eco-friendly method often leads to cleaner reactions and easier work-up procedures. nanobioletters.com The use of microwave assistance is particularly beneficial in multi-component reactions, providing rapid and efficient access to complex heterocyclic systems. nih.gov

The condensation of aminopyrimidines with α-keto acids is a notable method for constructing fused pyrimidine systems. A specific example is the synthesis of a pyrrolo[2,3-d]pyrimidine derivative through the reaction of an aminopyrimidine with pyruvic acid. mdpi.com In this reaction, two equivalents of the aminopyrimidine react with one equivalent of pyruvic acid in ethanol (B145695), catalyzed by cerium ammonium (B1175870) nitrate (B79036) (CAN). mdpi.com The proposed mechanism suggests that the Ce(IV) catalyst coordinates with the carbonyl groups of pyruvic acid, facilitating a nucleophilic attack from the C-5 carbon of the aminopyrimidine. mdpi.com This is followed by dehydration and subsequent cyclization with a second molecule of the aminopyrimidine to yield the final product. mdpi.com The potential of the pyrimidine amino group to participate in and facilitate the key decarboxylation step in reactions involving pyruvic acid has also been studied, highlighting its role in the reaction mechanism. nih.gov

| Reaction Type | Key Precursors | Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Microwave-Assisted Cyclocondensation | Aminopyrimidine, Pyruvic Acid | Microwave Irradiation (80°C, 8 min), Cerium Ammonium Nitrate (CAN) catalyst | Rapid synthesis (8 minutes) of a pyrrolo[2,3-d]pyrimidine derivative in 60% yield. | mdpi.com |

One-pot, multi-component reactions (MCRs) are highly valued for their efficiency, as they allow for the synthesis of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. rasayanjournal.co.in This approach reduces solvent waste, shortens reaction times, and simplifies purification processes. rasayanjournal.co.inscielo.org.mx Various catalysts, including bismuth(III) triflate and tetra-n-butylammonium bromide (TBAB), have been employed to facilitate these reactions. scielo.org.mxscirp.org For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized via a one-pot, three-component reaction of 6-amino-1,3-dimethyluracil (B104193), aromatic aldehydes, and malononitrile. scirp.org Similarly, a green approach for synthesizing pyrrolo[2,3-d]pyrimidine derivatives involves the reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives using TBAB as a catalyst. scielo.org.mx

| Target Derivative | Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | 6-amino-1,3-dimethyluracil, arylaldehydes, malononitrile | Bi(OTf)₃ (10 mol%) | Ethanol, 80°C | High | scirp.org |

| Pyrrolo[2,3-d]pyrimidines | Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives | TBAB (5 mol%) | Ethanol, 50°C | 73-95% | scielo.org.mx |

| rasayanjournal.co.inscirp.orgmdpi.comTriazolo[4,3-a]pyrimidines | 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate (B1235776) | None mentioned | One-pot, three-component | 58-80% | mdpi.com |

The condensation of amines and aldehydes with a pyrimidine core is a versatile method for creating fused heterocyclic systems. For instance, pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be synthesized by reacting 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and various aldehydes in a 1:1:2 molar ratio. researchgate.net This type of multi-component condensation is a powerful tool for building molecular complexity. rsc.org Another significant strategy is the Friedländer annulation, which can be used to synthesize pyrido[2,3-d]pyrimidines. This involves the reaction of an ortho-amino-carbaldehyde derivative of a pyrimidine with a ketone bearing an α-methylene group, often under solvent-free conditions with a catalyst like BF3-Et2O. arkat-usa.org

Cyclocondensation Reactions

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to minimize environmental impact and enhance safety. rasayanjournal.co.injmaterenvironsci.com These approaches focus on using safer solvents, reducing waste, and employing energy-efficient methods. rasayanjournal.co.in Key green strategies include microwave-assisted synthesis, the use of ultrasound, multi-component reactions, and the utilization of environmentally benign catalysts and solvents, such as water or ionic liquids. rasayanjournal.co.injmaterenvironsci.com Solvent-free reactions, or "grindstone chemistry," represent another important green technique, where reactants are ground together, often with a catalyst, to induce a reaction without any solvent. researchgate.netnih.gov These methods not only offer environmental benefits but also often result in higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.in

| Green Chemistry Method | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction mixture. | Shorter reaction times, higher yields, cleaner products. | rasayanjournal.co.in |

| Ultrasonic Synthesis | Uses ultrasonic waves to induce cavitation and accelerate reactions. | Efficient synthesis at ambient temperature, high yields. | jmaterenvironsci.comresearchgate.net |

| Aqueous Media | Uses water as a solvent. | Environmentally safe, simplifies chemical generation. | jmaterenvironsci.com |

| Solvent-Free Conditions | Reactions are conducted without a solvent, often by grinding solids together (mechanochemistry). | Reduces toxic waste, high efficiency, simple procedure. | researchgate.netnih.gov |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single step to form a product. | High atom economy, reduced waste, simplified workup. | rasayanjournal.co.in |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound is a pivotal area of research, enabling the exploration of this scaffold in various chemical and biological contexts. Methodologies focus on strategic modifications of the pyrimidine core to introduce a diverse array of substituents, thereby fine-tuning its properties. These strategies include direct derivatization through nucleophilic substitution, regioselective introduction of functional groups at specific ring positions, and the application of modern catalytic techniques such as copper-catalyzed cross-coupling reactions.

Derivatization via Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental strategy for modifying the pyrimidinone core. The electron-deficient nature of the pyrimidine ring, caused by the presence of two nitrogen atoms, makes it susceptible to attack by nucleophiles, particularly at the 2-, 4-, and 6-positions. semanticscholar.org Halogenated pyrimidinones (B12756618) are common precursors for these reactions, where the halogen acts as a leaving group. For instance, a bromine atom on the pyrimidine ring can be readily substituted by various nucleophiles.

The amino group at the C6 position can also be a site for derivatization, though direct substitution on the ring is more common for introducing new functionalities. In some cases, the pyrimidine ring is first activated to enhance its reactivity. One such strategy involves the introduction of a nitro group at the C5 position, which strongly activates the ring for subsequent nucleophilic substitution. This allows for the introduction of groups like methylamino at this position.

A common approach involves the nucleophilic aromatic substitution (SNAr) pathway. For example, a methyl sulfide (B99878) group on a pyrimidine scaffold can be oxidized to a more reactive sulfoxide (B87167) or sulfone. This activated intermediate can then undergo SNAr with a nucleophile like methylamine (B109427) to yield the corresponding amino-substituted product. scispace.com The mechanisms for these substitutions can vary, with the SN(AE) mechanism, involving addition of the nucleophile followed by elimination of the leaving group, being a frequently observed pathway. wur.nl

| Precursor | Reagent(s) | Position of Substitution | Product Type | Ref. |

| 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione | Various Nucleophiles | C5 | 5-substituted-6-aminopyrimidinone | |

| 6-amino-1-methyl-5-nitrouracil | Methylamine | C5 | 6-amino-1-methyl-5-(methylamino)pyrimidine | |

| Pyrimidine with methyl sulfide group | m-CPBA, then Methylamine | Ring Position | Amino-substituted pyrimidine | scispace.com |

| Halogenated pyrimidine | Amide ion | Halogen-bearing Carbon | Amino-substituted pyrimidine | wur.nl |

Strategies for Introducing Substituents at Specific Ring Positions

Regioselective functionalization of the this compound scaffold is crucial for developing derivatives with specific properties. The inherent electronic nature of the pyrimidine ring dictates the site of substitution. While positions 2, 4, and 6 are electron-deficient, the C5 position is comparatively less so and can undergo electrophilic substitution under certain conditions. semanticscholar.org

A key strategy for functionalizing the C5 position is through electrophilic substitution reactions such as nitration or formylation.

Nitration : The introduction of a nitro group at C5 can be achieved using nitrating agents like a nitric acid/sulfuric acid mixture. This nitro-substituted intermediate is a valuable precursor, as the nitro group activates the ring for subsequent nucleophilic substitution, enabling the introduction of various amines.

Formylation : A formyl group (-CHO) can be introduced at the C5 position. Studies have shown that formylation of 6-aminopyrimidines occurs at C5 specifically when the heteroaromaticity of the pyrimidine ring is low. semanticscholar.org These 5-formyl derivatives are versatile intermediates for further synthesis, such as in Friedländer-type reactions to construct fused heterocyclic systems like pyrido[2,3-d]pyrimidines. semanticscholar.org

Furthermore, multicomponent reactions provide an efficient pathway to complex pyrimidine derivatives. For instance, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can react with aryl aldehydes and urea in a one-pot synthesis to yield tetrahydropyrimido[4,5-d]pyrimidine-triones, effectively building a new ring onto the pyrimidine core. rsc.org

| Starting Material | Reagent(s) | Position of Substitution | Key Intermediate/Product | Ref. |

| 6-amino-1-methyluracil | Nitric acid/Sulfuric acid | C5 | 6-amino-1-methyl-5-nitrouracil | |

| 6-aminopyrimidines | Vilsmeier reagent / Acetic anhydride/Formic acid | C5 | 4-aminopyrimidine-5-carbaldehydes | semanticscholar.org |

| 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Aryl aldehydes, Urea | C5 and C6 amino group | Tetrahydropyrimido[4,5-d]pyrimidine-triones | rsc.org |

Copper-Catalyzed Synthetic Routes for Substituted Pyrimidinones

Copper-catalyzed reactions have emerged as powerful and efficient tools for the synthesis of substituted pyrimidinones, offering mild reaction conditions and broad substrate scope. thieme-connect.comsorbonne-universite.fr These methods are particularly valuable for forming carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex and bicyclic pyrimidinone structures.

One prominent strategy involves the copper(I)-catalyzed synthesis of bicyclic pyrimidinones from readily available starting materials. thieme-connect.comsorbonne-universite.fr In this approach, 2-bromocycloalk-1-enecarboxylic acids react with amidines or guanidines in the presence of a copper(I) iodide (CuI) catalyst. thieme-connect.comsorbonne-universite.fr These cascade reactions proceed efficiently under mild conditions, often at room temperature, without the need for additional ligands, making the process economical and practical. thieme-connect.comsorbonne-universite.fr The reactions tolerate various ring sizes (six, seven, and eight-membered) in the cycloalkene precursor and a range of amidine and guanidine (B92328) derivatives. thieme-connect.comsorbonne-universite.fr

Another significant application is the copper-catalyzed C-H arylation of pyrimidinone derivatives. mdpi.com This method allows for the direct formation of a C-C bond between the pyrimidinone core and an aryl group. Using a CuI catalyst and diaryliodonium salts as the aryl source, fused-pyrimidinones can be selectively arylated. mdpi.com This late-stage functionalization strategy is highly valuable for the diversification of heterocyclic moieties and the expedient synthesis of biaryl compounds relevant to drug discovery. mdpi.com

| Reaction Type | Starting Materials | Catalyst/Base/Solvent | Key Features | Product | Ref. |

| Cascade Cyclization | 2-bromocycloalk-1-enecarboxylic acids, Amidines/Guanidines | CuI / Cs₂CO₃ / DMF | Mild conditions (r.t. to 50 °C), Ligand-free, Good yields | Bicyclic Pyrimidinones | thieme-connect.comsorbonne-universite.fr |

| C-H Arylation | Fused-pyrimidinones, Diaryliodonium triflates | CuI / (not specified) / (not specified) | Microwave irradiation, Regioselective, Late-stage functionalization | Aryl-substituted fused-pyrimidinones | mdpi.com |

| Propargyl Amide Cyclization | Propargyl amides, Nucleophiles | Cu(I) catalyst | Room temperature, Good yields (80-95%) | Substituted dihydropyrimidin-4-ones | nih.gov |

Advanced Structural Elucidation and Solid State Characterization

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental to understanding the compound's chemical and physical properties.

SC-XRD studies have been instrumental in determining the precise molecular geometry, including bond lengths and angles, of 6-Amino-1-methylpyrimidin-4(1H)-one and its derivatives. For instance, in a cocrystal with 2-amino-4-methyl-6-oxo-3,6-dihydropyrimidin-1-ium perchlorate (B79767) and water, the C=O double bond distances were determined to be 1.233(2) Å and 1.260(2) Å. nih.govscienceopen.com The C–N bond distances of the amino group were found to be 1.311 (2) and 1.327 (2) Å, which is shorter than a typical C–N single bond, suggesting some double bond character. scienceopen.com In a cadmium complex, the C=O bond distances were found to be 1.248 (3) Å and 1.255 (3) Å. nih.govresearchgate.net

Theoretical calculations using Density Functional Theory (DFT) have also been employed to complement experimental XRD data. In a study of a related benzenesulfonylated pyrimidine (B1678525), DFT calculations of bond lengths and angles were found to be in good agreement with the experimental values obtained from SC-XRD. nih.gov For example, the calculated C-C bond lengths were very close to the measured values, with differences typically in the range of 0.01 to 0.03 Å. nih.gov Similarly, the calculated bond angles showed good correspondence with the experimental data. nih.gov

Interactive Table: Selected Bond Lengths from SC-XRD Studies

| Atoms | Bond Length (Å) | Context |

|---|---|---|

| C=O | 1.233(2) | Cocrystal with perchlorate |

| C=O | 1.260(2) | Cocrystal with perchlorate |

| C-NH2 | 1.311(2) | Cocrystal with perchlorate |

| C-NH2 | 1.327(2) | Cocrystal with perchlorate |

| C=O | 1.248(3) | Cadmium complex |

Interactive Table: Selected Bond Angles from SC-XRD and DFT Studies of a Related Pyrimidine Derivative

| Atoms | Experimental Angle (°) | Calculated Angle (°) |

|---|---|---|

| N1–C1–N2 | 118.4 | 117.2 |

| N1–C1–N3 | 115.6 | 116.4 |

| N2–C1–N3 | 125.9 | 126.4 |

| C1–N2–C2 | 116.6 | 116.7 |

The way molecules are arranged in a crystal, known as crystal packing, is governed by various intermolecular interactions. In the case of this compound and its derivatives, hydrogen bonding and π–π stacking interactions play a crucial role.

In a cocrystal containing the protonated and neutral forms of the molecule, intermolecular π–π stacking interactions are observed between neighboring pyrimidine rings with a face-to-face distance of 3.776 (2) Å. nih.govscienceopen.com This distance is within the range considered significant for π–π interactions. scienceopen.com The crystal packing of a cadmium complex of 2-amino-6-methylpyrimidin-4(1H)-one reveals an open-framework architecture. nih.govresearchgate.net Hirshfeld surface analysis of related pyrimidine derivatives has shown that C–H···O and N–H···N hydrogen bonds are key contributors to the intermolecular stabilization in the crystal. nih.gov

Hydrogen bonds are directional intermolecular interactions that significantly influence the crystal structure and properties of a compound. The crystal structure of this compound and its derivatives is stabilized by a complex network of hydrogen bonds.

In a cocrystal with its perchlorate salt and water, the structure is stabilized by N—H⋯O(organic), N—H⋯O(water), N—H⋯O(perchlorate), O—H⋯O(perchlorate), and N—H⋯N hydrogen bonds. nih.govscienceopen.com The organic molecules are linked to each other through N—H⋯O and N—H⋯N hydrogen bonds. scienceopen.com In a cadmium complex, the crystal packing is stabilized by intermolecular N—H⋯Cl and N—H⋯O hydrogen bonds, forming a three-dimensional network. nih.govresearchgate.net In some structures, the pyrimidin-4-one molecules form ribbons characterized by R(2)2(8) hydrogen-bonding interactions, which are then connected to create three-dimensional networks. nih.goviucr.orgresearchgate.net

Interactive Table: Hydrogen Bonding Interactions in a Cocrystal of this compound

| Donor-H···Acceptor | Interaction Type |

|---|---|

| N-H···O | Between organic molecules |

| N-H···N | Between organic molecules |

| N-H···O | With perchlorate anion |

| O-H···O | With perchlorate anion |

Pyrimidin-4-one derivatives can exist in different tautomeric forms, primarily the 1H- and 3H-tautomers. nih.goviucr.orgmanchester.ac.uknih.gov The specific tautomer present in the crystalline state can be determined using SC-XRD. In some cases, a single tautomer is observed, while in others, a mixture of tautomers can co-exist within the same crystal.

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups and study molecular vibrations. The FT-IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds.

FT-IR spectroscopy can be used to distinguish between different forms of a compound, such as enantiomers and racemic mixtures, due to differences in crystal symmetry and hydrogen bonding. thermofisher.com In the context of this compound and related compounds, FT-IR studies can confirm the presence of specific functional groups and provide insights into intermolecular interactions. For example, the stretching vibrations of N-H, C=O, and C=N bonds give rise to characteristic absorption bands. A study of 2-amino-4-hydroxy-6-methyl pyrimidine derivatives showed characteristic bands for O-H, Ar-H, C-H, C=N, and C=C bonds. researchgate.net Another study on related compounds reported two carbonyl stretching bands, indicating the presence of different rotamers. researchgate.net Theoretical calculations using DFT can be used to simulate vibrational spectra, and these calculated frequencies are often in good agreement with experimental FT-IR data. nih.govresearchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for Related Pyrimidine Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H | 3332 | Stretching |

| Ar-H | 3078 | Stretching |

| C-H (CH3) | 2947 | Stretching |

| C=N | 1658 | Stretching |

| C=C (aromatic) | 1596 | Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopic Characterization

The spectrum would be dominated by vibrations of the pyrimidine ring and its substituents. Key expected Raman shifts include:

Ring Vibrations: The pyrimidine ring stretching modes, often designated as ν8a and ν8b, are expected in the 1550–1610 cm⁻¹ region. mdpi.com Other ring breathing and deformation modes would appear at lower wavenumbers.

Carbonyl Stretching: A strong band corresponding to the C=O stretching vibration of the pyrimidinone ring is anticipated, typically in the region of 1640-1680 cm⁻¹.

Amino Group Vibrations: The NH₂ group would exhibit characteristic stretching vibrations (symmetric and asymmetric) above 3200 cm⁻¹, a scissoring mode near 1620 cm⁻¹, and rocking/twisting modes at lower frequencies.

Methyl Group Vibrations: The N-methyl group would produce symmetric and asymmetric C-H stretching bands around 2850–3000 cm⁻¹ and bending vibrations in the 1400–1470 cm⁻¹ range.

C-H Bending: The out-of-plane and in-plane bending of the lone C-H bond on the ring would also produce characteristic, though likely weaker, signals.

Analysis of related pyrimidine derivatives shows that intermolecular interactions, such as hydrogen bonding involving the ring nitrogens and the amino group, can induce shifts in these vibrational frequencies. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of organic molecules in solution. bbhegdecollege.com The combination of ¹H, ¹³C, and two-dimensional NMR techniques provides unambiguous evidence of atom connectivity and the electronic environment of the nuclei. scispace.com

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons in the molecule. The predicted chemical shifts are based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| NH₂ | 6.0 - 7.5 | Broad Singlet | 2H | Chemical shift is highly dependent on solvent, concentration, and temperature. May undergo deuterium (B1214612) exchange. |

| C₅-H | 5.2 - 5.6 | Singlet | 1H | Vinylic proton, deshielded by the adjacent C=O group and shielded by the electron-donating NH₂ group. |

| N₁-CH₃ | 3.2 - 3.5 | Singlet | 3H | Methyl group attached to a nitrogen atom within the heterocyclic ring system. |

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, one for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon type (sp², sp³, carbonyl) and its position within the heterocyclic structure. bhu.ac.inoregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C4 (C=O) | 160 - 165 | Carbonyl carbon, expected to be the most downfield signal. mdpi.com |

| C2 | 155 - 160 | sp² carbon between two nitrogen atoms. |

| C6 | 150 - 155 | sp² carbon attached to the electron-donating amino group. |

| C5 | 90 - 100 | sp² methine carbon (C-H), expected to be the most upfield of the ring carbons. mdpi.com |

| N₁-CH₃ | 30 - 35 | sp³ methyl carbon attached to a nitrogen atom. acs.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure. researchgate.netnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, no significant cross-peaks are expected, confirming the presence of isolated proton spin systems (NH₂, C₅-H, and N₁-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. For this compound, it would definitively link the proton signals to their corresponding carbon signals: a cross-peak would connect the C₅-H proton signal to the C₅ carbon signal, and another would connect the N₁-CH₃ proton signal to the N₁-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is arguably the most informative for this structure, as it reveals long-range (typically 2- and 3-bond) correlations between protons and carbons, allowing the assembly of the molecular skeleton.

Table 3: Key Predicted HMBC Correlations for this compound

| Proton (¹H) | Correlating Carbons (¹³C) | Type of Correlation | Structural Information Confirmed |

| N₁-CH₃ | C2, C6 | ²JCH, ³JCH | Confirms the methyl group is at the N1 position, adjacent to C2 and C6. |

| C₅-H | C4, C6 | ²JCH, ²JCH | Links the C5 position to the carbonyl (C4) and the amino-substituted carbon (C6). |

| NH₂ | C6, C5 | ²JCH, ³JCH | Confirms the position of the amino group at C6. (Correlation may be weak or absent depending on exchange rates). |

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The pyrimidinone core of this compound constitutes a chromophore that is expected to exhibit strong absorption in the UV region due to π → π* transitions.

Based on data for structurally similar compounds like N-methylcytosine and other cytosine analogues, this compound is predicted to have a primary absorption maximum (λmax) in the range of 260–300 nm in neutral aqueous or polar organic solvents. researchgate.netescholarship.orgmdpi.com The exact position and intensity of the absorption band can be influenced by the solvent polarity and pH, due to potential protonation or deprotonation of the molecule. mdpi.combibliotekanauki.pl

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. measurlabs.com For the molecular formula C₅H₇N₃O, the theoretical monoisotopic mass is calculated to be 125.058912 Da. nih.gov

In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺.

Molecular Formula: C₅H₇N₃O

Calculated Monoisotopic Mass: 125.058912 Da

Protonated Ion [M+H]⁺: C₅H₈N₃O⁺

Calculated Exact Mass of [M+H]⁺: 126.066187 Da

An experimental HRMS measurement would be expected to yield a mass-to-charge ratio (m/z) that matches this theoretical value to within a very small tolerance, typically less than 5 parts per million (ppm). Such a result provides strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds. fda.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to determine optimized geometries and electronic characteristics. nih.gov

Theoretical geometry optimization of pyrimidine derivatives, such as 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (B1194179) (AMPBS), a compound structurally related to 6-Amino-1-methylpyrimidin-4(1H)-one, has been performed using DFT methods. nih.gov These calculations help in predicting the most stable conformation of the molecule by finding the minimum energy structure. For instance, in a study of AMPBS, the geometry was optimized at the B3LYP/6-311G(d,p) level of theory, and the resulting bond lengths and angles were compared with experimental data from X-ray diffraction, showing good correlation. nih.gov For example, the theoretically calculated and experimentally determined S–C–C bond angles for a related compound, DAPBS, were found to be very similar at 119° and 118.9° respectively. nih.gov Such studies provide a detailed picture of the three-dimensional arrangement of atoms and the energetic favorability of different conformations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjweb.com

For pyrimidine derivatives, HOMO-LUMO analysis reveals the distribution of electron density and the sites susceptible to electrophilic and nucleophilic attack. In a study of 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS), the HOMO was found to be localized on the pyrimidine ring, while the LUMO was situated on the benzenesulfonate moiety, indicating a potential for intramolecular charge transfer. nih.gov The HOMO-LUMO energy gap for AMPBS was calculated to be 5.14 eV. nih.gov A smaller energy gap generally implies higher reactivity. chalcogen.ro

Table 1: Frontier Molecular Orbital Energies and Related Properties for a Related Pyrimidine Derivative (AMPBS)

| Property | Value |

|---|---|

| HOMO Energy | -6.68 eV |

| LUMO Energy | -1.54 eV |

| HOMO-LUMO Gap | 5.14 eV |

Data sourced from a study on 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) at the CAM-B3LYP/6-311G(d,p) level. nih.gov

Intermolecular Interaction Analysis through Hirshfeld Surfaces and Fingerprint Plots

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close contact between molecules can be identified.

For a cocrystal of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (a tautomer of the target compound) with 2,4-dimethylbenzoic acid, Hirshfeld surface analysis revealed that H···H interactions were the most significant contributors to the crystal packing, followed by O···H/H···O interactions. bohrium.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. In the case of 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS), the fingerprint plot showed that C–H···O and N–H···N hydrogen bonds are key contributors to the intermolecular stabilization. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Pyrimidine Derivative (AMPBS)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 27.8 |

| C···H/H···C | 25.1 |

| O···H/H···O | 23.3 |

| N···H/H···N | 8.8 |

| S···H/H···S | 5.8 |

| S···C/C···S | 3.5 |

| O···C/C···O | 2.5 |

| S···O/O···S | 1.8 |

| C···N/N···C | 1.1 |

| S···N/N···S | 0.2 |

| O···N/N···O | 0.1 |

Data sourced from a study on 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS). nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are useful for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays the electrostatic potential, with different colors representing regions of varying electron density. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack).

In computational studies of pyrimidine derivatives, MEP maps show that the regions around the oxygen and nitrogen atoms of the pyrimidine ring are generally electron-rich (negative potential), making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group exhibit a positive potential, indicating their susceptibility to nucleophilic attack. researchgate.net For a related compound, 2-amino-4-methoxy-6-methylpyrimidine, the MEP analysis revealed the negative potential to be concentrated over the pyrimidine ring nitrogen atoms and the oxygen atom of the methoxy (B1213986) group. researchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It allows for the investigation of charge transfer and hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. wisc.edu The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. anu.edu.au Computational methods can be used to predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.

For pyrimidine derivatives like AMPBS, DFT calculations have been employed to predict their NLO properties. nih.gov The first hyperpolarizability of AMPBS was calculated to be significant, suggesting that it could be a promising candidate for NLO applications. The large value is attributed to the intramolecular charge transfer from the pyrimidine ring (donor) to the benzenesulfonate group (acceptor). nih.gov Similar studies on other pyrimidine derivatives have also indicated their potential as NLO materials. acs.org

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) |

| 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS) |

| 2-amino-4-hydroxy-6-methylpyrimidine |

| 2,4-dimethylbenzoic acid |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are cornerstone techniques in modern drug discovery and development. They allow researchers to build three-dimensional models of a compound and predict its interaction with biological targets, such as proteins and nucleic acids. This in silico approach can save significant time and resources by prioritizing compounds for further experimental testing.

An in silico interaction profile for this compound would involve docking the molecule against a panel of known biological targets. This process could help to identify potential protein-ligand interactions, suggesting possible mechanisms of action or off-target effects. For example, docking simulations could explore the binding of this pyrimidine derivative to the active sites of various enzymes or its potential to intercalate with DNA. Such studies would typically characterize the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for molecular recognition. However, specific studies detailing these interactions for this compound have not been identified.

Following the identification of potential binding partners, a computational assessment would delve deeper into the specifics of the interaction. This would involve a detailed analysis of the binding modes, which are the preferred orientations of the ligand within the binding site of the macromolecule. Furthermore, computational methods can estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which predicts the strength of the interaction. A lower binding energy typically indicates a more stable and potent interaction.

A hypothetical data table for such an assessment is presented below to illustrate the type of information that would be generated from such a study.

Hypothetical Docking Simulation Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enzyme A | -7.5 | ASP:120, LYS:85 | Hydrogen Bond, Electrostatic |

| Enzyme B | -6.2 | PHE:250, LEU:300 | Hydrophobic |

Note: The data presented in this table is purely illustrative and does not represent actual experimental or computational results for this compound.

The absence of such empirical data for this compound highlights a gap in the current body of scientific literature and suggests an opportunity for future research to explore the computational profile of this compound.

Reactivity and Reaction Mechanisms of the Pyrimidine Core

Electrophilic and Nucleophilic Substitution Reactions

The pyrimidine (B1678525) ring of 6-amino-1-methylpyrimidin-4(1H)-one and its derivatives can undergo both electrophilic and nucleophilic substitution reactions. For instance, 6-amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione, a related compound, can undergo substitution reactions where the bromine atom is replaced by other nucleophiles. The chlorine atom in compounds like 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one can also be substituted by nucleophiles such as amines or thiols. smolecule.com

Formylation of 6-aminopyrimidines can occur at the C5 position if the heteroaromaticity of the pyrimidine ring is low. arkat-usa.org This electrophilic substitution provides a key intermediate for further functionalization.

Condensation and Cyclization Reaction Pathways

Condensation and cyclization reactions are fundamental to the elaboration of the this compound scaffold into fused heterocyclic systems. Multicomponent reactions, such as the Biginelli reaction, provide an efficient one-pot synthesis of pyrimidine derivatives through the condensation of aldehydes, β-dicarbonyl compounds, and urea (B33335) or thiourea (B124793) derivatives. smolecule.com The mechanism typically begins with a nucleophilic addition between the aldehyde and the urea component, followed by condensation with the β-dicarbonyl compound and subsequent cyclization. smolecule.com

Similarly, the condensation of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea, catalyzed by acetic acid, proceeds via the initial condensation of the aldehyde with two molecules of the pyrimidinedione. rsc.orgnih.gov This is followed by a nucleophilic attack from the amino group of urea and subsequent intramolecular cyclization to yield tetrahydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,4aH)-triones. rsc.orgnih.gov

Vilsmeier-Haack formylation of 6-aminopyrimidin-4(3H)-ones is another key reaction, producing 6-aminopyrimidin-4(3H)-one-5-carbaldehydes. conicet.gov.ar These aldehydes are crucial precursors for the synthesis of di- and tetra-hydropyrimido[4,5-d]pyrimidines through cyclocondensation with various primary amines and subsequent reaction with orthoesters. conicet.gov.ar

Derivatization Strategies and Heterocyclic Fusion

The functional groups on the this compound core, namely the amino group and the reactive C5 position, provide versatile handles for derivatization and the construction of fused heterocyclic systems.

The amino group of 6-aminopyrimidine derivatives readily undergoes condensation with aldehydes to form Schiff bases (imines). sdiarticle5.comgrowingscience.comnih.gov For example, 5,6-diaminouracil (B14702) derivatives react with various aromatic aldehydes in the presence of glacial acetic acid to produce Schiff bases in high yields. nih.gov The reaction is catalyzed by the acid, which protonates the carbinolamine intermediate, facilitating dehydration. nih.gov Similarly, 2-amino-4-hydroxy-6-methylpyrimidine (B160893) condenses with 2-hydroxy-1-naphthaldehyde (B42665) to form a Schiff base. sdiarticle5.com These Schiff bases can be isolated and are often used as intermediates for the synthesis of more complex heterocyclic structures. rsc.orgnih.gov

| Reactants | Product | Reference |

| 5,6-Diaminouracil derivatives, Aromatic aldehydes | Pyrimidine Schiff bases | nih.gov |

| 2-Amino-4-hydroxy-6-methylpyrimidine, 2-Hydroxy-1-naphthaldehyde | (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-6-methylpyrimidin-4-ol | sdiarticle5.com |

| 2,6-Dichloropyrimidin-4-amine, Aromatic aldehydes | Schiff bases | rsc.orgnih.gov |

The reactivity of this compound and its analogs is extensively utilized in the synthesis of fused heterocyclic systems with diverse biological activities. conicet.gov.arnih.gov

Pyrrolo[2,3-d]pyrimidines: A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives in the presence of a catalyst like tetra-n-butylammonium bromide (TBAB) affords polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx Another approach involves the condensation of α-aminoketone intermediates with malononitrile, followed by cyclization with formic acid to yield pyrrolo[2,3-d]pyrimidin-4-ones. wjarr.com

Pyrido[2,3-d]pyrimidines: These can be synthesized via a Friedländer-type reaction of 4-aminopyrimidine-5-carbaldehydes with acetophenones under solvent-free conditions using a catalyst like BF3-Et2O. arkat-usa.org Another route involves the reaction of 6-aminouracil (B15529) derivatives with α,β-unsaturated compounds. researchgate.netderpharmachemica.com Three-component reactions of aldehydes, alkyl nitriles, and aminopyrimidines also lead to the formation of pyrido[2,3-d]pyrimidines. researchgate.netderpharmachemica.com

Pyrimido[4,5-d]pyrimidines: These are often synthesized through multicomponent condensation reactions. rsc.orgnih.gov For example, the reaction of 6-amino-1,3-dialkylpyrimidine-2,4(1H,3H)-diones with aryl aldehydes and urea or thiourea yields pyrimido[4,5-d]pyrimidine (B13093195) derivatives. rsc.orgnih.gov Another method involves the cyclocondensation of 4-amino-(5-aminomethyl)pyrimidines with orthoesters, which can be facilitated by microwave irradiation. conicet.gov.ar

| Fused System | Synthetic Approach | Reactants | Reference |

| Pyrrolo[2,3-d]pyrimidines | One-pot three-component reaction | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | scielo.org.mx |

| Pyrido[2,3-d]pyrimidines | Friedländer-type reaction | 4-Aminopyrimidine-5-carbaldehydes, Acetophenones | arkat-usa.org |

| Pyrimido[4,5-d]pyrimidines | Multicomponent condensation | 6-Amino-1,3-dialkylpyrimidine-2,4(1H,3H)-diones, Aryl aldehydes, Urea/Thiourea | rsc.orgnih.gov |

The versatile reactivity of the this compound scaffold extends to the synthesis of other novel heterocyclic systems.

Oxazepine: While direct synthesis from this compound is not detailed, related pyrimidine derivatives can be precursors. For instance, irradiation of certain pyridin-2(1H)-ones can lead to 2-azabicyclo[2.2.0]hex-5-en-3-ones, which upon epoxidation and ring-opening, form 1,4-oxazepin-5(4H)-ones. dokumen.pub

β-Lactam: Schiff bases derived from pyrimidine derivatives can react with chloroacetyl chloride to form β-lactam rings. researchgate.net

Thiazolidine: Thiazolidin-4-ones can be synthesized by reacting thiosemicarbazone derivatives with methyl 2-chloroacetate. mdpi.com

Tetrazole: Tetrazole derivatives can be synthesized from Schiff bases by reaction with sodium azide. ekb.eg Another route involves the reaction of certain thietanes with hydrazoic acid, which proceeds with cleavage of the C2-S bond to produce tetrazoles. researchgate.net

Acylation and Alkylation Reactions

Acylation and alkylation reactions are common derivatization strategies for this compound and its analogs. The amino group and the nitrogen atoms within the pyrimidine ring are potential sites for these reactions. For example, nicotinonitrile derivatives, which share the pyrimidine core, can undergo N-acetylation with acetic anhydride. researchgate.net Alkylation with reagents like methyl bromoacetate (B1195939) and ethyl bromoacetate can also occur. researchgate.net The synthesis of 2-amino-5-chloro-6-methylpyrimidin-4(1H)-one can involve the cyclization of 2-amino-4,6-dichloropyrimidine (B145751) with methylamine (B109427), which is an alkylation reaction. smolecule.com

Mechanistic Elucidation of Key Chemical Transformations

The reactivity of the pyrimidine core in this compound is significantly influenced by its substituent groups. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms, which typically makes positions 2, 4, and 6 susceptible to nucleophilic attack. semanticscholar.org However, the electronic character of this compound is modulated by the powerful electron-donating amino group at the C6 position. This group increases the electron density of the ring, particularly at the C5 position, making it a nucleophilic center and thus highly susceptible to electrophilic substitution. semanticscholar.orgresearchgate.net

A key and well-documented chemical transformation of 6-aminouracil derivatives, including N-methylated analogues like this compound, is the condensation with aldehydes. researchgate.net This reaction exemplifies the enhanced nucleophilicity of the C5 carbon. The generally accepted mechanism proceeds through a Knoevenagel-type condensation pathway, followed by a Michael addition.

The mechanistic steps are as follows:

Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the electron-rich C5 carbon of the pyrimidine ring on the electrophilic carbonyl carbon of an aldehyde. This is often facilitated by a catalyst.

Formation of an Intermediate: This attack leads to the formation of a tetrahedral intermediate, which then undergoes dehydration to yield a vinylic or arylmethylene intermediate. This intermediate acts as a Michael acceptor.

Michael Addition: A second molecule of the 6-aminopyrimidine derivative then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system of the Michael acceptor.

Final Product Formation: This second nucleophilic addition results in the formation of a stable bis(pyrimidinyl)methane derivative, linking two pyrimidine rings through a methylene (B1212753) bridge derived from the aldehyde.

Research has explored various catalysts and conditions to optimize this transformation, highlighting its versatility. For instance, studies on the analogous compound 6-amino-1,3-dimethyluracil have demonstrated the efficacy of catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) in aqueous ethanol (B145695) at room temperature. rsc.org

The following table summarizes findings from a study on the condensation of various aldehydes with 6-aminouracils, which follows the mechanistic principles described above.

Table adapted from a study on CAN-catalyzed synthesis of bis(6-aminouracil-5-yl)methanes, demonstrating the general reactivity pattern for 6-aminouracil derivatives. rsc.org

This transformation underscores the dual electronic nature of the pyrimidine ring in this compound. While the ring itself is electron-deficient, the exocyclic amino group imparts strong nucleophilic character at the C5 position, directing the course of its key reactions with electrophiles. Other transformations, such as those involving the exocyclic amino group or the ring nitrogens, are possible but the condensation at C5 remains one of the most characteristic and mechanistically understood reactions for this class of compounds. researchgate.net

Mechanistic and Theoretical Aspects of Biological Relevance

Exploration as a Scaffold for Rational Molecular Design

The pyrimidine (B1678525) core of 6-Amino-1-methylpyrimidin-4(1H)-one is a highly privileged motif in medicinal chemistry, providing a robust framework for the rational design of new drugs. nih.gov Its ability to be chemically modified at various positions allows for the fine-tuning of its biological activity.

The rational design of analogs based on the this compound scaffold involves a strategic approach to modify its structure to interact with specific biological targets. A key strategy is the incorporation of pharmacophores—specific molecular features responsible for a drug's biological activity—that can bind to targets like the acetylated lysine (B10760008) binding pocket of BET proteins or the hinge region of kinases. nih.gov This hybrid strategy aims to create polypharmacological inhibitors that can target multiple pathways involved in diseases like cancer. nih.gov

For instance, by modifying the core structure of 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one, which is conceptually related to the aminopyrimidine scaffold, potent inhibitors of both CDK9 and BET proteins have been developed. nih.gov Another approach involves the creation of symmetric double-headed aminopyridine inhibitors, designed based on the crystal structures of lead compounds bound to their target, such as neuronal nitric oxide synthase (nNOS). nih.gov This structure-based design allows for the development of inhibitors that can bind to multiple sites on the enzyme, enhancing potency and bioavailability. nih.gov

The synthesis of various derivatives, such as those with a cyclohexenone moiety, has been explored to target enzymes like Topoisomerase II and HSP90, which are crucial in cancer progression. nih.gov The addition of different substituents to the pyrimidine ring can also influence the compound's lipophilicity and pharmacokinetic properties, which are critical for its efficacy as a drug. acs.orgcymitquimica.com

The development of new therapeutic agents based on the this compound scaffold is heavily supported by theoretical and computational frameworks. Density Functional Theory (DFT) is a powerful tool used to understand the structural and electronic properties of these molecules. nih.gov DFT calculations can provide insights into molecular structural parameters and global reactivity descriptors, which are crucial for predicting the stability and reactivity of newly synthesized compounds. researchgate.net

Molecular docking is another indispensable computational technique that predicts the preferred binding orientation of a molecule to a target protein. researchgate.nettandfonline.com This method is used to screen virtual libraries of compounds and to understand the interactions between a ligand and its target at the atomic level. For example, docking studies have been used to investigate the inhibitory properties of a copper(II) complex of 2-amino-6-methylpyrimidin-4(1H)-one against Cyclin-dependent Kinase 2 (CdK2) and inducible nitric oxide synthase (iNOS), suggesting its potential in treating neurodegenerative diseases. tandfonline.com These computational models help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex, thereby guiding the rational design of more potent and selective inhibitors. arabjchem.org

Frontier Molecular Orbital (FMO) analysis, often performed using Time-Dependent DFT (TD-DFT), provides information about the electronic transitions and the reactivity of the molecules. nih.gov These theoretical studies, in conjunction with experimental data, provide a comprehensive understanding of the structure-activity relationships, enabling the design of new therapeutic agents with improved efficacy. researchgate.net

Role in Nucleic Acid Synthesis Pathways (Conceptual and Inhibitory Mechanisms)

As a pyrimidine derivative, this compound is structurally similar to the natural nucleobases uracil (B121893) and thymine, which are fundamental components of nucleic acids. ijcr.infonih.gov This structural analogy suggests its potential to interfere with nucleic acid synthesis pathways. Compounds with a pyrimidine core can act as antimetabolites, where they are mistakenly incorporated into DNA or RNA, leading to the inhibition of replication and transcription.

The inhibitory mechanism can also involve the targeting of enzymes crucial for nucleotide metabolism. ijcr.info For example, derivatives of this compound have been investigated as inhibitors of enzymes like uracil phosphoribosyltransferase (UPRT), which is involved in the pyrimidine salvage pathway. By blocking these enzymes, the synthesis of essential nucleotides is disrupted, leading to cytotoxic effects, particularly in rapidly proliferating cells like cancer cells. The structural features of these compounds allow them to interact with various biological targets, making them valuable for developing pharmaceuticals that target nucleic acid-related pathways. smolecule.com

Enzyme Interaction and Inhibition Mechanisms (Conceptual)

The this compound scaffold has been successfully utilized to design inhibitors for a range of enzymes implicated in various diseases. The conceptual basis for their inhibitory activity lies in their ability to fit into the active site of a target enzyme and form specific interactions that block the enzyme's function.

The mechanism of action typically involves the compound binding to the enzyme's active site, thereby preventing the natural substrate from binding. vot.pl Molecular docking studies have revealed that derivatives of this scaffold can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues in the active site of enzymes such as DNA gyrase, Topoisomerase II, and HSP90. nih.govbohrium.com

For instance, in the case of SHP2, a protein tyrosine phosphatase, inhibitors based on a monocyclic pyrimidinone scaffold have been developed. acs.org These inhibitors are designed to be allosteric, meaning they bind to a site on the enzyme other than the active site, inducing a conformational change that inactivates the enzyme. osti.gov The development of such inhibitors often involves a structure-based design approach, where the chemical structure of the inhibitor is optimized to maximize its binding affinity and selectivity for the target enzyme. acs.org The versatility of the pyrimidine scaffold allows for the introduction of various functional groups that can be tailored to interact with specific pockets within the enzyme's binding site. nih.gov

Coordination Chemistry with Transition Metal Ions

The nitrogen and oxygen atoms in the this compound structure act as potential donor sites, enabling it to form coordination complexes with various transition metal ions. libretexts.orgwikipedia.org The study of these metal complexes is a significant area of research due to their potential applications in catalysis, materials science, and medicine. ijcr.inforesearchgate.net

This compound and its derivatives can act as versatile ligands in coordination chemistry, exhibiting various coordination modes. The specific binding mode depends on the metal ion, the reaction conditions, and the presence of other ligands. vot.plnih.gov This class of ligands can coordinate to metal ions as monodentate, bidentate, or even bridging ligands.

In many cases, the pyrimidine ring nitrogen and the exocyclic amino group or the keto oxygen can participate in chelation, forming stable five- or six-membered rings with the metal center. ijcr.inforesearchgate.net For example, a copper(II) complex with 2-amino-6-methylpyrimidin-4-(1H)-one has been synthesized where the Cu(II) ion is four-coordinate in a square planar geometry, bound to four nitrogen atoms from four separate ligands. tandfonline.com In other instances, these ligands can act as bidentate chelators through a phenolic oxygen and the azomethine nitrogen in their Schiff base derivatives. unn.edu.ng

The coordination of these ligands to a metal ion can significantly alter their biological activity. Chelation can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes and increasing its bioavailability. ijcr.info The resulting metal complexes often exhibit enhanced antimicrobial, antifungal, and anticancer activities compared to the free ligand. ijcr.infounn.edu.ng The geometry of the resulting metal complex, which can be octahedral, tetrahedral, or square planar, is determined by the coordination number of the metal ion and the nature of the ligands. tandfonline.comresearchgate.netdirectresearchpublisher.org

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes involving this compound and its derivatives reveals diverse coordination modes and geometries, which are crucial for understanding their potential biological activity. X-ray crystallography has been a pivotal technique in providing detailed insights into the three-dimensional arrangements of these complexes.

In another study, two new complexes, Cu(dimpyr)₂(H₂O)₂₂·2H₂O and (Hamdimpy)₂[CoCl₄]·H₂O, where "dimpyr" is 2-amino-6-methylpyrimidin-4-(1H)-one, were synthesized and structurally characterized. In the copper complex, the Cu(II) center is in a square planar environment, coordinated by two nitrogen atoms from the pyrimidine rings of the organic ligands and two oxygen atoms from two water molecules. The crystal structure is further stabilized by O-H···O hydrogen bonds involving both coordinated and uncoordinated water molecules and nitrate (B79036) anions, forming inorganic layers. In the cobalt complex, the Co(II) ion is tetrahedrally coordinated to four chloride ions, with the organic cations situated between the [CoCl₄]²⁻ tetrahedra and interacting through C-H···Cl and N-H···Cl hydrogen bonds. mdpi.com

A cadmium(II) complex, [CdCl₂(C₅H₇N₃O)₂], demonstrates a six-coordinated, distorted octahedral geometry around the Cd(II) atom. nih.govresearchgate.net The coordination sphere consists of two nitrogen atoms and two oxygen atoms from two bidentate 2-amino-6-methylpyrimidin-4(1H)-one ligands, along with two chloride ions. nih.govresearchgate.net The crystal packing of this complex results in an open-framework architecture stabilized by intermolecular N—H⋯Cl and N—H⋯O hydrogen bonds. nih.govresearchgate.net This transformation from 2-amino-6-methyl-4-pyrimidinol to the 2-amino-6-methylpyrimidin-4-(1H)-one tautomer is confirmed by the C=O double bond distances observed in the crystal structure. nih.gov

The versatility of pyrimidine-derived ligands is further highlighted by the synthesis of nickel(II), cobalt(III), and iron(III) complexes with Schiff base ligands derived from 2-S-methylmercapto-6-methylpyrimidine-4-carbaldehyde. These complexes typically exhibit a distorted octahedral geometry with an N₄S₂ chromophore, where the ligand coordinates through the pyrimidyl and azomethine nitrogen atoms and a thiolato sulfur atom. researchgate.net

The following table summarizes the key structural features of some of these metal complexes.

| Complex | Metal Ion | Coordination Geometry | Key Bond Types | Ligand(s) |

|---|---|---|---|---|

| Cu(C₅H₇N₃O)₄₂·H₂O | Cu(II) | Square Planar | Cu-N | 2-amino-6-methylpyrimidin-4-(1H)-one |

| Cu(dimpyr)₂(H₂O)₂₂·2H₂O | Cu(II) | Square Planar | Cu-N, Cu-O | 2-amino-6-methylpyrimidin-4-(1H)-one, H₂O |

| (Hamdimpy)₂[CoCl₄]·H₂O | Co(II) | Tetrahedral | Co-Cl | Cl⁻ (organic cation present) |

| [CdCl₂(C₅H₇N₃O)₂] | Cd(II) | Distorted Octahedral | Cd-N, Cd-O, Cd-Cl | 2-amino-6-methylpyrimidin-4(1H)-one, Cl⁻ |

Interactions with Biomolecules: Theoretical and Mechanistic Studies

Computational methods, particularly molecular docking, have been employed to investigate the potential interactions of this compound derivatives with DNA and RNA. These studies provide valuable insights into the binding modes and the nature of the non-covalent interactions that stabilize the ligand-biomolecule complex.

A study on 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, a related pyrimidine derivative, combined experimental techniques with molecular docking to elucidate its interaction with double-stranded DNA (dsDNA). The results from electronic absorption titration, thermal denaturation, and viscosity measurements all pointed towards a minor groove binding mode. bohrium.com The binding constant (Kb) was calculated to be 8.13 × 10⁴ ± 0.07 L mol⁻¹, indicating a significant binding affinity. bohrium.com Molecular docking calculations corroborated these findings, showing the compound fitting into the minor groove of the DNA. The stability of this complex was attributed to several hydrogen bonds and pi-alkyl interactions between the compound and the DNA base pairs. bohrium.com

In another investigation, a series of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives were synthesized and their interactions with biological targets were explored using molecular docking. nih.gov While the primary focus was on protein targets, the study highlights the utility of computational docking in predicting binding affinities and interaction patterns for pyrimidine-containing compounds. nih.gov Similarly, molecular docking studies of pyrimidine derivatives with the ATP binding site of the epidermal growth factor receptor (EGFR) have demonstrated the importance of hydrogen bonding in the ligand-protein interaction. researchgate.net

The potential for RNA to be a target for small molecules is also an active area of research. Benchmarking studies of different molecular docking programs for RNA-ligand interactions are crucial for improving the accuracy of these computational predictions. biorxiv.org Such studies help in identifying the most suitable docking algorithms and scoring functions for predicting the binding of small molecules, including pyrimidine derivatives, to structured RNA targets. biorxiv.org

The table below provides a summary of the computational findings regarding the interaction of pyrimidine derivatives with DNA.

| Compound Derivative | Biomolecule Target | Predicted Binding Mode | Key Interactions | Binding Constant (Kb) |

|---|---|---|---|---|

| 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one | dsDNA | Minor Groove Binding | Hydrogen Bonds, Pi-alkyl Interactions | 8.13 × 10⁴ ± 0.07 L mol⁻¹ |

Conceptual Basis of Plant Growth Modulation and Agrochemical Applications

Pyrimidine derivatives have garnered significant interest in the field of agriculture due to their potential as plant growth regulators. researchgate.net The structural similarity of some of these compounds to natural plant hormones, such as auxins and cytokinins, forms the conceptual basis for their growth-modulating effects. researchgate.net

Studies on various pyrimidine derivatives have shown that they can influence plant growth and development, including shoot and root system enhancement. rajpub.comresearchgate.netscidoc.org The regulatory activity of these compounds is often concentration-dependent and can vary based on the specific chemical structure and the plant species. researchgate.netrajpub.com For instance, certain pyrimidine derivatives have demonstrated both auxin-like and cytokinin-like effects, promoting the growth of shoots and roots in pea microgreens. researchgate.netscidoc.org

The mechanism of action is thought to involve the modulation of signaling pathways of endogenous plant hormones. It is hypothesized that these synthetic compounds may influence the biosynthesis, transport, metabolism, and oxidation of natural auxins and cytokinins within the plant cells. researchgate.net Furthermore, some pyrimidine derivatives have been shown to increase the content of photosynthetic pigments like chlorophylls (B1240455) and carotenoids, suggesting a broader impact on plant physiology. researchgate.netresearchgate.netscidoc.org

The application of pyrimidine derivatives extends to their use as fungicides in agrochemical formulations. google.comebi.ac.uk For example, ethirimol, a pyrimidine derivative, has been used as a fungicide. ebi.ac.uk Pirimiphos-methyl is another example of a pyrimidine-based compound used as an insecticide. inchem.org The development of new and effective growth regulators and agrochemicals is a continuous effort to improve crop productivity and sustainability in agriculture. rajpub.com

The following table summarizes the observed effects of pyrimidine derivatives on plant growth.

| Observed Effect | Plant Species (Example) | Potential Mechanism | Reference |

|---|---|---|---|

| Enhanced shoot and root growth | Wheat, Pea | Auxin-like and cytokinin-like activity | rajpub.comresearchgate.netscidoc.org |

| Increased photosynthetic pigments | Barley, Pea | Modulation of hormone signaling pathways | researchgate.netresearchgate.netscidoc.org |

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of pyrimidine (B1678525) derivatives, including 6-Amino-1-methylpyrimidin-4(1H)-one, is an area of active research, with a focus on improving reaction efficiency, reducing waste, and enhancing selectivity. Modern synthetic strategies are moving beyond traditional methods to embrace greener and more effective techniques.

Recent approaches have included the use of multi-component reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, saving time and resources. rsc.org Microwave-assisted synthesis has also emerged as a valuable tool, often leading to shorter reaction times and improved yields. rsc.org The development and application of novel catalysts, such as ionic liquids and reusable solid-phase catalysts, are also being explored to facilitate cleaner and more efficient reactions. rsc.org For instance, the synthesis of related bis(6-amino-1,3-dimethyluracil-5-yl)methanes has been achieved in water, highlighting a move towards more environmentally benign solvents. researchgate.net

| Synthetic Approach | Advantages |

| Multi-component Reactions | Increased efficiency, reduced waste, atom economy. rsc.org |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields. rsc.org |

| Novel Catalysts | Enhanced selectivity, catalyst reusability, milder reaction conditions. rsc.org |

| Green Solvents (e.g., water) | Reduced environmental impact, improved safety. researchgate.net |

These evolving synthetic strategies are crucial for the cost-effective and sustainable production of this compound and its analogs for further research and potential applications.

Advanced Computational Predictions for Structure-Activity Relationships

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions. For this compound and its derivatives, advanced computational methods are being used to elucidate structure-activity relationships (SAR).

Density Functional Theory (DFT) calculations are employed to investigate the electronic structure and geometric properties of these molecules. nih.govtandfonline.com This allows for the prediction of reactivity, stability, and spectroscopic characteristics. nih.govtandfonline.com Molecular docking studies are used to simulate the binding of pyrimidinone derivatives to biological targets, such as enzymes and receptors, providing insights into their potential mechanisms of action. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the chemical structure of these compounds with their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can guide the design of new derivatives with improved potency and selectivity. These in silico studies help to prioritize the synthesis of the most promising compounds, thereby accelerating the research and development process. bohrium.com

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of electronic properties, geometry, and reactivity. nih.govtandfonline.com |

| Molecular Docking | Simulation of ligand-protein binding interactions. nih.govtandfonline.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. bohrium.com |

Exploration in Materials Science, including Non-Linear Optical (NLO) Applications

The unique electronic properties of pyrimidine derivatives have led to their exploration in the field of materials science, particularly for applications in non-linear optics (NLO). NLO materials are capable of altering the properties of light that passes through them, which is a critical function in technologies such as telecommunications, optical computing, and laser development.

Research has shown that pyrimidine-based compounds, including those structurally related to this compound, can exhibit significant third-order NLO properties. tandfonline.comresearchgate.net The presence of donor and acceptor groups within the molecular structure can lead to intramolecular charge transfer, a key requirement for NLO activity. tandfonline.com The third-order NLO susceptibility of some pyrimidine derivatives has been found to be considerably larger than that of standard materials, making them promising candidates for the fabrication of NLO devices. tandfonline.com The investigation of these compounds includes both experimental measurements, such as the Z-scan technique, and theoretical calculations to predict their NLO response. researchgate.net

| NLO Property | Significance |

| Linear Polarizability (α) | A measure of the molecule's response to an electric field. researchgate.net |

| First-Order Hyperpolarizability (β) | Related to second-harmonic generation. researchgate.net |

| Second-Order Hyperpolarizability (γ) | Related to third-harmonic generation and other third-order NLO effects. researchgate.net |

The development of new materials with tailored electronic and optical properties is an active area of research, and pyrimidinones (B12756618) represent a promising class of organic NLO materials.

Design and Synthesis of Conformationally Constrained Analogs

To enhance the potency and selectivity of biologically active molecules, medicinal chemists often employ a strategy of conformational constraint. This involves modifying the structure of a molecule to reduce its flexibility, which can lead to a more favorable interaction with its biological target.

For pyrimidine-based compounds, this approach has been used to develop inhibitors of specific enzymes. By locking the molecule into a preferred conformation, the entropic penalty of binding is reduced, which can result in a significant increase in binding affinity. acs.org This strategy can also improve selectivity by designing the constrained analog to fit the target's binding site more precisely than other, off-target proteins. acs.org

The synthesis of conformationally constrained analogs of this compound could involve the introduction of additional rings or bulky groups to restrict the rotation of single bonds. This approach not only has the potential to improve the compound's biological activity but also explores novel chemical space, which can be important for securing intellectual property. acs.org

Integration with High-Throughput Screening for Mechanistic Studies

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test thousands to millions of compounds for their ability to modulate a specific biological target or pathway. bmglabtech.com The integration of HTS with the study of this compound and its derivatives can provide valuable insights into their mechanisms of action. bmglabtech.commdpi.com

By screening large compound libraries, HTS can identify "hits" that interact with a particular target. bmglabtech.com These hits can then be further investigated to understand the structural features required for activity. For pyrimidine derivatives, HTS has been used to identify inhibitors of various enzymes and to discover compounds with specific cellular effects. acs.org

The data generated from HTS can be used to build SAR models and to guide the design of more potent and selective compounds. Furthermore, HTS can be employed in a "reverse" manner, where a known active compound like a derivative of this compound is screened against a panel of targets to identify its molecular target and elucidate its mechanism of action. This approach is crucial for understanding the biological effects of these compounds and for their potential development as therapeutic agents or research tools. bmglabtech.commdpi.com

Q & A

Q. What are the key physicochemical properties of 6-Amino-1-methylpyrimidin-4(1H)-one, and how can they guide experimental design?

Answer:

- Molecular Weight : 141.13 g/mol (determined via mass spectrometry) .

- Melting Point : 214–216°C (reported for a structurally analogous compound, 6-Amino-2-methoxy-4(1H)-pyrimidinone) .

- Solubility : Polar aprotic solvents (e.g., DMF) are preferred due to hydrogen-bonding interactions with the amino and carbonyl groups. Validate solubility using UV-Vis spectroscopy at varying concentrations.

- Application : These properties inform reaction solvent selection (e.g., cold NH₄OH for acidic workups) and purification methods (recrystallization vs. column chromatography) .

Q. What synthetic routes are commonly employed for this compound derivatives?

Answer:

- One-Pot Synthesis : Utilize a Biginelli-like condensation with substituted β-keto esters and urea derivatives under acidic conditions (e.g., concentrated HCl in DMF). Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) .

- Functionalization : Post-synthetic modifications (e.g., halogenation at position 6) require protection of the amino group using Boc anhydride to prevent side reactions .

Advanced Research Questions

Q. How can structural discrepancies in this compound derivatives be resolved using crystallographic data?

Answer:

- Validation Tools : Refine X-ray diffraction data with SHELXL (for small-molecule structures) to resolve bond-length mismatches (e.g., C–N bonds: expected 1.34 Å vs. observed 1.38 Å in strained conformers) .

- Software Workflow :

- Contradiction Mitigation : Cross-validate with NMR (e.g., ¹³C chemical shifts for carbonyl groups: δ ~165 ppm) .

Q. What methodological strategies optimize the synthesis of this compound for antimicrobial activity studies?

Answer:

- Scaling Challenges : Low yields (<40%) in one-pot reactions are often due to intermediate hydrolysis. Use in situ FTIR to monitor urea intermediate formation (peak at 1720 cm⁻¹).

- Biological Assays :

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electron-deficient sites (e.g., C4=O group with partial charge δ+ = 0.42) .

- Reactivity Trends : Methyl substitution at N1 reduces ring strain, enhancing stability toward hydrolysis (ΔG‡ ~25 kJ/mol higher than unsubstituted analogues) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products